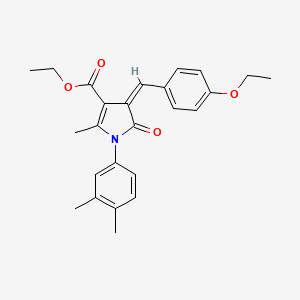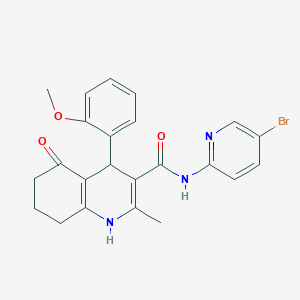
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and benzoxazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach includes the nitration of 4-methylbenzamide followed by coupling with 2-(pyridin-3-yl)-1,3-benzoxazole under specific conditions. The nitration step often requires concentrated nitric acid and sulfuric acid, while the coupling reaction may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 4-methyl-3-amino-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide.
科学的研究の応用
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
作用機序
The mechanism of action of 4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole and pyridine moieties can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-methyl-4-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide: Similar structure but with different substitution pattern.
4-methyl-3-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide: Pyridine ring substituted at a different position.
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-6-yl]benzamide: Benzoxazole ring substituted at a different position.
Uniqueness
The unique combination of the nitro, methyl, pyridinyl, and benzoxazolyl groups in 4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide provides distinct chemical and biological properties. This specific arrangement allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H14N4O4 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14N4O4/c1-12-4-5-13(9-17(12)24(26)27)19(25)22-15-6-7-18-16(10-15)23-20(28-18)14-3-2-8-21-11-14/h2-11H,1H3,(H,22,25) |
InChIキー |
GXDBWMLEJWVQPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)
![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)

![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B11644565.png)
![2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11644574.png)
